Dansylhydrazine
Overview
Description
Dansylhydrazine (DNSH) is a chemical reagent used in various analytical applications due to its ability to form derivatives with other compounds, which can then be detected and quantified. It is particularly useful in the detection of carbonyl compounds, as it reacts with them to form hydrazones, which can be analyzed using chromatographic or spectroscopic methods .
Synthesis Analysis
The synthesis of dansylhydrazine derivatives can be achieved through reactions with different compounds. For instance, dansylhydrazine can react with α- and β-thujones to form derivatives that are detectable by liquid chromatography with fluorescence detection . Additionally, dansylhydrazine can be used to synthesize fluorescent derivatives of methoxyamine and diphenylhydrazine, which are characterized by various spectroscopic techniques and can generate free radicals upon oxidation .
Molecular Structure Analysis
The molecular structure of dansylhydrazine derivatives can be elucidated using spectroscopic methods such as NMR, IR, UV-Vis, and mass spectrometry. For example, the single-crystal X-ray structure of a fluorescent derivative of methoxyamine was obtained, providing detailed insights into its molecular geometry . Similarly, the structure of a new hydrazone of gossypol with dansylhydrazine was studied using FTIR, NMR, UV-VIS, and ESI-MS, revealing the presence of stable tautomers and the nature of intra- and intermolecular hydrogen bonds .
Chemical Reactions Analysis
Dansylhydrazine is involved in various chemical reactions due to its reactivity with carbonyl groups. It can form hydrazones with aldehydes, which are susceptible to interferences from ozone oxidation and water vapor hydrolysis. However, these interferences can be minimized or eliminated by using appropriate reagent supports . Additionally, dansylhydrazine derivatives can undergo oxidation to generate free radicals, which can be detected by ESR spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of dansylhydrazine derivatives can be inferred from their reactivity and detection methods. For instance, a dansyl phthalimide-based fluorescent chemosensor for hydrazine detection changes its emission wavelength and color upon reaction, which can be used for colorimetric and fluorimetric detection of hydrazine in various samples, including water and biological cells. The limit of detection for hydrazine using this chemosensor is significantly lower than the accepted limit set by the U.S. Environmental Protection Agency . The fluorescence properties of dansylhydrazine derivatives are also enhanced compared to the parent compounds, as demonstrated by the increased quantum yield of fluorescence in the case of gossypol derivatives .
Scientific Research Applications
Environmental Monitoring : Dansylhydrazine (DNSH) is used in environmental science for detecting and measuring atmospheric compounds. For example, Rodier, Nondek, and Birks (1993) investigated its use in determining carbonyl compounds, focusing on minimizing interferences from ozone oxidation and water vapor hydrolysis. This study highlights the compound's utility in environmental monitoring techniques (Rodier et al., 1993).
Analytical Chemistry : In the field of analytical chemistry, dansylhydrazine is applied for the derivatization of various compounds. Scott, Lawrence, and Lau (2004) explored its reaction with α- and β-thujones, using liquid chromatography for detection. This demonstrates its role in enhancing the detection of specific chemicals in complex mixtures (Scott et al., 2004).
Medical Research : Dansylhydrazine is also utilized in medical research, particularly in studies related to cell biology and pharmacology. For instance, Perez and Colón (1996) used it for derivatizing carbohydrates in capillary electrophoresis, which is important for the analysis of small biological samples, such as tear fluid (Perez & Colón, 1996).
Biochemistry : In biochemistry, dansylhydrazine has been used for labeling glycoproteins. Estep and Miller (1986) reported an improved procedure for this, focusing on erythrocyte membrane glycoproteins. Their work demonstrates the compound's utility in studying membrane protein structures (Estep & Miller, 1986).
Safety And Hazards
Dansylhydrazine may cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3)8. It is advised to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes9.
Future Directions
Dansylhydrazine has been used in the development of high-performance chemical isotope labeling LC-MS for profiling the carbonyl submetabolome3. This method has potential in clinical applications and facilitates the investigation of fatty acid metabolism10.
properties
IUPAC Name |
5-(dimethylamino)naphthalene-1-sulfonohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-15(2)11-7-3-6-10-9(11)5-4-8-12(10)18(16,17)14-13/h3-8,14H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQYDVAFRDWIBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186640 | |
Record name | Dansyl hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | Dansyl hydrazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11268 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dansyl hydrazine | |
CAS RN |
33008-06-9 | |
Record name | Dansylhydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33008-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dansyl hydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033008069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dansyl hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-dimethylaminonaphthalene-1-sulphonohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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